molecular formula C30H26 B6308802 1,4-Bis(fluoren-9-yl)-butane CAS No. 4467-85-0

1,4-Bis(fluoren-9-yl)-butane

Cat. No.: B6308802
CAS No.: 4467-85-0
M. Wt: 386.5 g/mol
InChI Key: JPHDHNPKCVMUFC-UHFFFAOYSA-N
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Description

1,4-Bis(fluoren-9-yl)-butane is a symmetric aromatic hydrocarbon featuring two fluorenyl groups linked via a butane spacer.

Properties

IUPAC Name

9-[4-(9H-fluoren-9-yl)butyl]-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26/c1-5-15-25-21(11-1)22-12-2-6-16-26(22)29(25)19-9-10-20-30-27-17-7-3-13-23(27)24-14-4-8-18-28(24)30/h1-8,11-18,29-30H,9-10,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHDHNPKCVMUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCCCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(fluoren-9-yl)-butane typically involves the reaction of fluorene with a butane derivative under specific conditions. One common method involves the use of a Grignard reagent, where fluorene is reacted with 1,4-dibromobutane in the presence of a catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(fluoren-9-yl)-butane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrofluorene derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions include fluorenone derivatives, dihydrofluorene derivatives, and various substituted fluorenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Bis(fluoren-9-yl)-butane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(fluoren-9-yl)-butane involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s ability to transport electrons and holes efficiently makes it a valuable component in OLEDs. Its fluorescent properties are due to the conjugated system of the fluorenyl groups, which allows for efficient absorption and emission of light.

Comparison with Similar Compounds

9,9′-(1,4-Phenylene)bis(9H-fluoren-9-ol)

  • Molecular Formula : C₃₂H₂₂O₂ (MW: 438.526 g/mol)
  • Key Features: Contains hydroxyl (-OH) groups at the fluorenyl positions, enhancing polarity and reactivity compared to the non-functionalized target compound. Used as a precursor in polymer synthesis, where hydroxyl groups facilitate crosslinking or further derivatization. Lower thermal stability than 1,4-Bis(fluoren-9-yl)-butane due to the presence of labile -OH groups .

4,4'-(9-Fluorenylidene)diphenol

  • Molecular Formula : C₂₅H₁₈O₂ (MW: 350.41 g/mol)
  • Key Features: Features two phenolic groups, enabling hydrogen bonding and acid-base reactivity. Applications include high-performance polycarbonates or epoxy resins, leveraging its rigidity and thermal resistance (up to 300°C). Smaller molecular size compared to this compound reduces steric hindrance, favoring integration into dense polymer networks .

9,9-Bis(4-aminophenyl)fluorene (FDA)

  • Molecular Formula : C₂₅H₂₀N₂ (MW: 348.44 g/mol)
  • Key Features: Amino (-NH₂) groups enable participation in polycondensation reactions (e.g., polyimides). Critical in optoelectronic devices (e.g., OLEDs) due to charge-transport capabilities. Unlike this compound, FDA’s amine functionality introduces redox activity but may compromise oxidative stability .

1,4-Bis(vinyloxy)-butane

  • Molecular Formula : C₈H₁₄O₂ (MW: 142.20 g/mol)
  • Key Features :
    • Vinyl ether groups enable radical polymerization, making it valuable in adhesives and coatings.
    • Flexible aliphatic chain contrasts with the rigid fluorenyl structure of the target compound.
    • Applications prioritize rapid curing and crosslinking over thermal stability .

1,4-Bis[(2-chloroethyl)thio]butane

  • Molecular Formula : C₈H₁₆Cl₂S₂ (MW: 259.25 g/mol)
  • Key Features: Sulfur and chlorine atoms impart high reactivity and toxicity, limiting use to specialized niches (e.g., chemical warfare precursors).

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Functional Groups Key Applications Thermal Stability
This compound* - - Aromatic C-H Materials science, electronics High
9,9′-(1,4-Phenylene)bis(fluoren-9-ol) C₃₂H₂₂O₂ 438.53 -OH Polymer precursors Moderate
4,4'-(9-Fluorenylidene)diphenol C₂₅H₁₈O₂ 350.41 -OH (phenolic) High-strength polymers High (>300°C)
9,9-Bis(4-aminophenyl)fluorene C₂₅H₂₀N₂ 348.44 -NH₂ Polyimides, optoelectronics Moderate
1,4-Bis(vinyloxy)-butane C₈H₁₄O₂ 142.20 Vinyl ether Adhesives, coatings Low
1,4-Bis[(2-chloroethyl)thio]butane C₈H₁₆Cl₂S₂ 259.25 -Cl, -S- Specialty chemicals Low

*Inferred properties based on analogous structures.

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